Cas no 1511870-71-5 (2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid)

2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid
- 1511870-71-5
- EN300-1854516
- SCHEMBL370634
-
- インチ: 1S/C7H8N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-4H,2H2,1H3,(H,11,12)
- InChIKey: VDPKFTDMCQYKGG-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=O)O)C1=NC=CN1CC
計算された属性
- せいみつぶんしりょう: 168.05349212g/mol
- どういたいしつりょう: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854516-0.25g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1854516-10.0g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1854516-5.0g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1854516-2.5g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1854516-0.1g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1854516-5g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1854516-0.05g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1854516-1.0g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1854516-0.5g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1854516-10g |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid |
1511870-71-5 | 10g |
$4236.0 | 2023-09-18 |
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acidに関する追加情報
Comprehensive Overview of 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid (CAS No. 1511870-71-5)
2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid (CAS No. 1511870-71-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique imidazole core and oxoacetic acid functional group, serves as a versatile building block for synthesizing more complex molecules. Its molecular structure, which includes an ethyl substituent on the imidazole ring, enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical research and industrial applications.
The growing interest in 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid is partly due to its potential role in drug discovery. Researchers are exploring its utility in designing small-molecule inhibitors and biologically active compounds, particularly in targeting enzymes and receptors involved in metabolic pathways. Its imidazole moiety is known for its ability to form hydrogen bonds, which is crucial for binding to biological targets. This property aligns with current trends in precision medicine and personalized therapeutics, where molecular specificity is paramount.
In addition to its pharmaceutical applications, 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid is also being investigated for its potential in green chemistry and sustainable synthesis. With increasing global emphasis on reducing environmental impact, chemists are seeking eco-friendly alternatives to traditional reagents. This compound’s mild reactivity and compatibility with catalytic processes make it a candidate for greener synthetic routes. Its use in catalysis and metal-organic frameworks (MOFs) further highlights its versatility.
Another area of interest is the compound’s role in material science. The imidazole ring system is a common motif in conductive polymers and photovoltaic materials, which are critical for advancements in renewable energy technologies. Researchers are examining how derivatives of 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid can improve the efficiency of organic solar cells and light-emitting diodes (LEDs). This aligns with the surge in demand for sustainable energy solutions and carbon-neutral technologies.
From a commercial perspective, the demand for 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid is expected to rise due to its multifaceted applications. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of research laboratories and industrial R&D departments. Its CAS No. 1511870-71-5 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. The compound’s stability under standard storage conditions also makes it a practical choice for long-term use.
For those seeking detailed spectroscopic data or synthetic protocols, 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid has been extensively documented in scientific literature. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize its structure and purity. These resources are invaluable for researchers aiming to reproduce or modify the compound for specific applications.
In conclusion, 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid (CAS No. 1511870-71-5) represents a promising compound with broad applicability across multiple scientific disciplines. Its relevance to drug development, green chemistry, and advanced materials underscores its importance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of today’s most pressing challenges, from healthcare to environmental sustainability.
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